Methyl 2-aminocyclopent-1-enecarboxylate

CAS No.: 52909-60-1

Cat. No.: VC3867896

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52909-60-1 |

|---|---|

| Molecular Formula | C7H11NO2 |

| Molecular Weight | 141.17 g/mol |

| IUPAC Name | methyl 2-aminocyclopentene-1-carboxylate |

| Standard InChI | InChI=1S/C7H11NO2/c1-10-7(9)5-3-2-4-6(5)8/h2-4,8H2,1H3 |

| Standard InChI Key | OARCSIKUSBVKAW-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(CCC1)N |

| Canonical SMILES | COC(=O)C1=C(CCC1)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

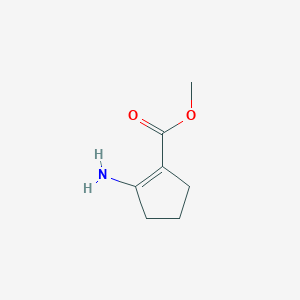

Methyl 2-aminocyclopent-1-enecarboxylate features a cyclopentene ring substituted with an amino group (-NH) at position 2 and a methyl ester (-COOCH) at position 1 (Figure 1). The unsaturated ring introduces strain, influencing reactivity, while the electron-withdrawing ester and electron-donating amino group create a polarized electronic environment .

Table 1: Key physicochemical properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 141.17 g/mol |

| CAS Number | 52909-60-1 |

| IUPAC Name | methyl 2-aminocyclopentene-1-carboxylate |

| SMILES | COC(=O)C1=C(CCC1)N |

| InChIKey | OARCSIKUSBVKAW-UHFFFAOYSA-N |

The compound’s planar geometry and conjugation between the double bond and ester group enable unique reactivity patterns, such as participation in Diels-Alder reactions .

Synthetic Methodologies

Dirhodium-Catalyzed Cycloaddition

A dirhodium(II) catalyst, such as , facilitates [3+2] cycloaddition reactions between N-aryl aminocyclopropanes and dipolarophiles. For example, ethyl 5-((4-(trifluoromethyl)phenyl)amino)cyclopent-1-enecarboxylate was synthesized via this method, highlighting the potential adaptation for methyl ester derivatives . The reaction proceeds under inert conditions (toluene, 110°C) with high stereoselectivity, yielding cyclopentene frameworks in >80% purity .

1,3-Dipolar Cycloaddition of Nitrile Oxides

Nitrile oxides undergo 1,3-dipolar cycloaddition with β-aminocyclopentenecarboxylates to form isoxazoline-fused intermediates. Subsequent reductive ring opening with NaBH generates highly functionalized β-aminocyclopentanecarboxylates . This method offers stereochemical control, critical for producing enantiomerically pure derivatives .

Table 2: Comparison of synthetic routes

| Method | Catalyst | Yield (%) | Stereoselectivity |

|---|---|---|---|

| Dirhodium-catalyzed | 86 | High | |

| 1,3-Dipolar cycloaddition | None | 75 | Moderate |

Applications in Medicinal Chemistry

Antiviral Agent Intermediates

Structural analogs of methyl 2-aminocyclopent-1-enecarboxylate, such as cis-4-amino-2-cyclopentenecarboxylate hydrochloride (CAS 77745-25-6), serve as precursors to neuraminidase inhibitors like peramivir . The amino and ester groups enable hydrogen bonding with viral enzymes, disrupting substrate binding .

Enzyme Modulation

Cyclopentene derivatives exhibit inhibitory activity against proteases and kinases. For instance, methyl 4-acetamidocyclopent-2-enecarboxylate (CAS 69919-17-1) demonstrates affinity for kinase ATP-binding sites, suggesting potential anticancer applications.

Recent Advances and Future Directions

Recent studies explore asymmetric catalysis to access enantiopure forms of this compound, enhancing its utility in chiral drug synthesis . Computational modeling predicts binding modes with biological targets, guiding the design of next-generation inhibitors . Future research may focus on scaling sustainable synthesis routes and expanding therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume